molecular formula C8H15N B2966008 (3AR,7aR)-octahydro-1H-indole CAS No. 1193-68-6

(3AR,7aR)-octahydro-1H-indole

Cat. No.: B2966008
CAS No.: 1193-68-6
M. Wt: 125.21 g/mol
InChI Key: PDELQDSYLBLPQO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,7aR)-octahydro-1H-indole is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3AR,7aR)-octahydro-1H-indole involves the reduction of a cyclic imine intermediate.", "Starting Materials": [ "3,4-dihydro-2H-pyrrole", "ethyl acrylate", "sodium borohydride", "acetic acid", "methanol" ], "Reaction": [ "The starting material, 3,4-dihydro-2H-pyrrole, is reacted with ethyl acrylate in the presence of a Lewis acid catalyst to form a cyclic imine intermediate.", "The cyclic imine intermediate is then reduced using sodium borohydride in the presence of acetic acid to form the desired product, (3AR,7aR)-octahydro-1H-indole.", "The product is then purified using standard techniques such as column chromatography or recrystallization from methanol." ] }

CAS No.

1193-68-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

InChI

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m0/s1

InChI Key

PDELQDSYLBLPQO-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CCN2

SMILES

C1CCC2C(C1)CCN2

Canonical SMILES

C1CCC2C(C1)CCN2

solubility

not available

Origin of Product

United States

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